2-Butene, 1-chloro-
Overview
Description
2-Butene, 1-chloro- is an organic compound with the molecular formula C4H7Cl. It is also known by other names such as α-Chloro-β-butylene, γ-Methallyl chloride, γ-Methylallyl chloride, Crotyl chloride, and 2-Butenyl chloride . This compound is a chlorinated derivative of butene and is used in various chemical reactions and industrial applications.
Preparation Methods
2-Butene, 1-chloro- can be synthesized through several methods. One common synthetic route involves the chlorination of butene. The reaction typically occurs in the presence of a catalyst such as cuprous chloride and triethylamine hydrochloride, with dichloromethane as the solvent . The reaction conditions are carefully controlled to achieve high conversion rates and product purity.
Industrial production methods often involve the use of isoprene and anhydrous hydrogen chloride as the main reactants. The reaction is carried out in a solvent like dichloromethane, with cuprous chloride and triethylamine hydrochloride as catalysts . This method ensures high yields and minimal waste generation.
Chemical Reactions Analysis
2-Butene, 1-chloro- undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with halogens and hydrogen halides.
Elimination Reactions: It can undergo elimination reactions to form butadiene.
Common reagents used in these reactions include sodium hydroxide, hydrogen chloride, and bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butene, 1-chloro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies involving the modification of biological molecules.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of 2-Butene, 1-chloro- involves its reactivity as an alkylating agent. The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various chemical synthesis processes .
Comparison with Similar Compounds
2-Butene, 1-chloro- can be compared with other similar compounds such as:
1-Chlorobutene: Another chlorinated butene with different reactivity and applications.
2-Butene: The non-chlorinated version of the compound, which has different chemical properties.
Crotyl chloride: A stereoisomer of 2-Butene, 1-chloro-, with similar but distinct chemical behavior
The uniqueness of 2-Butene, 1-chloro- lies in its specific reactivity due to the presence of the chlorine atom, making it valuable in various chemical synthesis applications.
Properties
IUPAC Name |
1-chlorobut-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKRILODNOEEPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052258 | |
Record name | 1-Chloro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591-97-9 | |
Record name | Crotyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butene, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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